A Technical Guide to the Physical and Chemical Properties of Butadiene Monoxide
A Technical Guide to the Physical and Chemical Properties of Butadiene Monoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butadiene monoxide, also known as 3,4-epoxy-1-butene, is a highly reactive and significant epoxide. It is the primary electrophilic metabolite of 1,3-butadiene (B125203), a widely used industrial chemical and a known human carcinogen.[1][2] Understanding the physical and chemical properties of butadiene monoxide is crucial for assessing its toxicological profile, elucidating its mechanisms of action, and developing strategies for mitigating its adverse health effects. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of butadiene monoxide, detailed experimental protocols, and visualizations of its metabolic and reactive pathways.
Physical Properties
Butadiene monoxide is a clear, colorless to light yellow liquid at room temperature.[3] A summary of its key physical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C4H6O | [3] |
| Molecular Weight | 70.09 g/mol | [3] |
| Boiling Point | 65-66 °C (at 760 mmHg) | [4] |
| Melting Point | -135 °C | [5] |
| Density | 0.87 g/mL (at 25 °C) | [4] |
| Refractive Index | 1.417 (at 20 °C) | [4] |
| Flash Point | -50 °C (-58 °F) (closed cup) | [6] |
| Solubility | Miscible with ethanol, ethyl ether, and benzene. | [4] |
| Vapor Density | 2.41 (Air = 1) | [6] |
| Autoignition Temperature | 430 °C (806 °F) | [6] |
Chemical Properties and Reactivity
The chemical behavior of butadiene monoxide is dominated by the strained epoxide ring, making it susceptible to nucleophilic attack. This reactivity is central to its biological activity and toxicity.
| Property | Description | Reference |
| Synonyms | 3,4-Epoxy-1-butene, 2-Vinyloxirane, Butadiene epoxide | [7] |
| CAS Number | 930-22-3 | [3] |
| IUPAC Name | 2-ethenyloxirane | [3] |
| Reactivity | Highly reactive towards nucleophiles. Can undergo polymerization, which may be violent, in the presence of acids or bases. Sensitive to heat. | [4] |
Reactivity with Nucleophiles
The epoxide ring of butadiene monoxide can be opened by a variety of nucleophiles. This is the primary mechanism by which it interacts with biological macromolecules such as DNA and proteins. For instance, it reacts with the nitrogen atoms of DNA bases, particularly guanine, to form DNA adducts.[1][8]
Polymerization
Butadiene monoxide can undergo polymerization, which can be a vigorous and potentially violent reaction, especially in the presence of acids or bases or when heated.[4]
Experimental Protocols
Determination of Boiling Point (Thiele Tube Method)
A common and efficient method for determining the boiling point of a small liquid sample like butadiene monoxide is the Thiele tube method.[9][10]
Apparatus:
-
Thiele tube
-
Thermometer (-10 to 110 °C range)
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Rubber band or thread
-
Heating source (e.g., Bunsen burner or hot plate)
-
Heat-transfer fluid (e.g., mineral oil or silicone oil)
Procedure:
-
Fill the Thiele tube with a suitable heat-transfer fluid to a level just above the side-arm.
-
Attach the small test tube containing 0.5-1 mL of butadiene monoxide to the thermometer using a rubber band or thread. The bottom of the test tube should be level with the thermometer bulb.
-
Place a capillary tube, with the sealed end up, into the butadiene monoxide sample in the test tube.
-
Immerse the thermometer and the attached test tube into the Thiele tube, ensuring the sample is below the level of the heat-transfer fluid.
-
Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating of the fluid.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.
Determination of Solubility (OECD 105 Guideline)
The solubility of butadiene monoxide in water can be determined following a standardized method such as the OECD Guideline for Testing of Chemicals, Section 1, Test No. 105: Water Solubility.[11]
Apparatus:
-
Shaking flask or stirring apparatus
-
Constant temperature bath
-
Centrifuge or filtration system
-
Analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)
Procedure (Flask Method):
-
Add an excess amount of butadiene monoxide to a known volume of water in a flask.
-
Place the flask in a constant temperature bath and agitate (shake or stir) for a sufficient period to allow equilibrium to be reached (typically 24 hours).
-
After equilibration, cease agitation and allow the mixture to stand for a period to let undissolved material settle.
-
Carefully separate the aqueous phase from the undissolved butadiene monoxide by centrifugation or filtration.
-
Analyze the concentration of butadiene monoxide in the clear aqueous phase using a calibrated analytical method such as GC-MS.
-
The determined concentration represents the water solubility at the experimental temperature.
Metabolic Pathway and DNA Adduct Formation
Butadiene monoxide is a key intermediate in the metabolic activation of 1,3-butadiene. This process is primarily mediated by cytochrome P450 enzymes, particularly CYP2E1, in the liver and other tissues.[12] The resulting epoxide is a potent alkylating agent that can react with DNA to form various adducts, which are implicated in the mutagenic and carcinogenic effects of 1,3-butadiene.[1][8]
Caption: Metabolic activation of 1,3-butadiene and subsequent DNA adduct formation by butadiene monoxide.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of butadiene monoxide is expected to show characteristic absorption bands for the C=C bond of the vinyl group (around 1640 cm⁻¹), C-H bonds of the vinyl group (around 3080 cm⁻¹), and the C-O-C stretching of the epoxide ring (in the region of 1250 cm⁻¹ and 840-750 cm⁻¹).
Mass Spectrometry (MS)
Electron ionization mass spectrometry of butadiene monoxide would likely result in a molecular ion peak (M+) at m/z 70. Common fragmentation patterns for epoxides involve the cleavage of the C-C or C-O bonds of the ring. For butadiene monoxide, fragmentation could involve the loss of a hydrogen atom, a formyl radical (CHO), or other small neutral molecules, leading to characteristic fragment ions.[13][14][15]
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of butadiene monoxide, a critical metabolite in the toxicology of 1,3-butadiene. The data and protocols presented herein are intended to be a valuable resource for researchers and professionals in the fields of toxicology, drug development, and chemical safety. A thorough understanding of these fundamental properties is essential for continued research into the mechanisms of butadiene-induced carcinogenesis and for the development of effective risk assessment and mitigation strategies.
References
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- 8. Synthesis and biochemical characterization of N1-, N2-, and N7-guanosine adducts of butadiene monoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. chem.libretexts.org [chem.libretexts.org]
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